An In-depth Technical Guide to 4-Chloro-1-iodo-2-phenylmethoxybenzene: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Chloro-1-iodo-2-phenylmethoxybenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the synthesis of complex functional compounds. Among these, polysubstituted benzene derivatives, such as 4-chloro-1-iodo-2-phenylmethoxybenzene, offer a unique combination of reactive sites and physicochemical properties. The presence of three distinct substituents on the aromatic ring—a chloro group, an iodo group, and a phenylmethoxy (benzyloxy) group—provides a versatile platform for regioselective chemical modifications. This guide offers a comprehensive technical overview of 4-chloro-1-iodo-2-phenylmethoxybenzene, detailing its chemical structure, plausible synthetic routes, in-depth spectral analysis, and potential applications in drug discovery and organic synthesis.
Chemical Structure and Properties
4-Chloro-1-iodo-2-phenylmethoxybenzene is an aromatic ether with the chemical formula C₁₃H₁₀ClIO. The molecule features a benzene ring substituted with a chlorine atom at position 4, an iodine atom at position 1, and a benzyloxy group at position 2. This substitution pattern leads to a unique electronic and steric environment around the aromatic core, influencing its reactivity and physical properties.
| Property | Value | Source |
| Chemical Name | 4-chloro-1-iodo-2-phenylmethoxybenzene | - |
| Synonyms | 2-(Benzyloxy)-4-chloro-1-iodobenzene | [1] |
| CAS Number | 1820607-95-1 | [1] |
| Molecular Formula | C₁₃H₁₀ClIO | [1] |
| Molecular Weight | 344.58 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; // Aromatic bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; // Substituents I [pos="0,2.5!", label="I", fontcolor="#EA4335"]; O [pos="-2.3,1.25!", label="O", fontcolor="#4285F4"]; Cl [pos="0,-2.5!", label="Cl", fontcolor="#34A853"]; CH2 [pos="-3.3,0.75!", label="CH₂"]; Ph [pos="-4.3,1.25!", shape=circle, label="Ph", style=filled, fillcolor="#FBBC05"]; // Bonds to substituents C1 -- I; C2 -- O; C4 -- Cl; O -- CH2; CH2 -- Ph; // Double bonds in benzene ring node [shape=none, label=""]; p1 [pos="-0.65,1.125!"]; p2 [pos="-0.65,-1.125!"]; p3 [pos="1.3,0!"]; p1 -- C6 [style=invis]; p2 -- C3 [style=invis]; p3 -- C5 [style=invis];
}
Caption: Chemical structure of 4-chloro-1-iodo-2-phenylmethoxybenzene.
Synthesis of 4-Chloro-1-iodo-2-phenylmethoxybenzene
The synthesis of 4-chloro-1-iodo-2-phenylmethoxybenzene can be strategically approached through two primary retrosynthetic pathways: the benzylation of a pre-functionalized phenol or the iodination of a benzylated chlorobenzene derivative. The Williamson ether synthesis is a robust and widely employed method for the formation of ethers and represents a highly plausible route.[2][3][4]
Recommended Synthetic Route: Williamson Ether Synthesis
This approach involves the O-alkylation of 4-chloro-2-iodophenol with a suitable benzyl halide, such as benzyl bromide or benzyl chloride. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with the benzyl halide.[1][2]
Caption: Synthetic workflow for 4-chloro-1-iodo-2-phenylmethoxybenzene via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
4-Chloro-2-iodophenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-iodophenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide should be observed.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and allow it to react for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-chloro-1-iodo-2-phenylmethoxybenzene.
Spectroscopic and Structural Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and mass spectrometry.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the substituted benzene ring and the five protons of the benzyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.9 - 7.1 | d | ~8.5 |
| H-5 | ~7.2 - 7.4 | dd | ~8.5, ~2.5 |
| H-6 | ~7.6 - 7.8 | d | ~2.5 |
| -CH₂- | ~5.1 - 5.3 | s | - |
| Phenyl (benzyl) | ~7.3 - 7.5 | m | - |
Rationale for Predictions:
-
The protons on the main benzene ring will appear as distinct signals due to their unique electronic environments. The proton at H-6 is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the ortho-benzyloxy group.
-
The methylene protons of the benzyloxy group are expected to appear as a singlet in the range of 5.1-5.3 ppm.
-
The five protons of the phenyl ring of the benzyloxy group will likely appear as a multiplet in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display a total of 11 unique signals: 6 for the main aromatic ring and 5 for the benzyloxy group (with two pairs of equivalent carbons in the phenyl ring).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-I) | ~85 - 95 |
| C-2 (C-O) | ~155 - 160 |
| C-3 | ~115 - 120 |
| C-4 (C-Cl) | ~128 - 132 |
| C-5 | ~130 - 135 |
| C-6 | ~138 - 142 |
| -CH₂- | ~70 - 75 |
| C-ipso (benzyl) | ~135 - 138 |
| C-ortho (benzyl) | ~127 - 129 |
| C-meta (benzyl) | ~128 - 130 |
| C-para (benzyl) | ~127 - 129 |
Rationale for Predictions:
-
The carbon attached to the iodine (C-1) will be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.
-
The carbon attached to the oxygen (C-2) will be the most downfield carbon of the main ring due to the strong deshielding effect of the oxygen atom.
-
The carbon attached to the chlorine (C-4) will also be downfield, but less so than C-2.
-
The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 344/346 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M - C₇H₇]⁺ | 253/255 | Loss of the benzyl group |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion) |
| [M - I]⁺ | 217/219 | Loss of iodine radical |
| [M - Cl]⁺ | 309 | Loss of chlorine radical |
Rationale for Predictions:
-
The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, indicative of the presence of one chlorine atom.
-
A prominent peak at m/z 91, corresponding to the stable tropylium ion, is expected due to the facile cleavage of the benzylic C-O bond.[5][6]
-
Loss of the halogen atoms (iodine and chlorine) are also plausible fragmentation pathways.[6]
Potential Applications in Drug Discovery and Organic Synthesis
While specific applications for 4-chloro-1-iodo-2-phenylmethoxybenzene are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research, particularly in drug discovery.
Privileged Scaffolds and Scaffold Hopping
The benzyloxy-phenyl moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] This scaffold is known to interact with various biological targets. The presence of both a chloro and an iodo group on this scaffold provides two distinct handles for further chemical elaboration through techniques like scaffold hopping, which is used to discover new compounds with improved properties.[8][9][10]
Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C-1 position, while leaving the C-4 chloro-substituent intact for potential subsequent transformations. This makes 4-chloro-1-iodo-2-phenylmethoxybenzene a valuable intermediate for the synthesis of highly functionalized and complex molecules.
Precursor for Bioactive Molecules
Halogenated aromatic compounds are integral to a vast number of pharmaceuticals.[11] The chloro group can enhance metabolic stability and binding affinity, while the benzyloxy group can modulate lipophilicity and participate in key binding interactions. Therefore, 4-chloro-1-iodo-2-phenylmethoxybenzene serves as a versatile starting material for the synthesis of novel drug candidates.
Safety and Handling
As with any halogenated aromatic compound, 4-chloro-1-iodo-2-phenylmethoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
4-Chloro-1-iodo-2-phenylmethoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The distinct reactivity of its chloro and iodo substituents allows for regioselective modifications, making it an attractive starting material for the construction of complex molecular architectures. While experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the chemical sciences.
References
-
Pharmaffiliates. (n.d.). 2-(Benzyloxy)-4-chloro-1-iodobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]
-
Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]
-
Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Ali, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130537.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20281.
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
QM Magic Class. (n.d.). QM analyses of Electrophilic Aromatic Iodination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). iodobenzene. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved from [Link]
-
BioSolveIT. (2015, November 25). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore [Video]. YouTube. [Link]
-
PubMed. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Identification of Bioisosteric Scaffolds using Scaffold Keys. Retrieved from [Link]
- Khan, I., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(42), 24391-24409.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. acdlabs.com [acdlabs.com]
- 13. icho2009.co.uk [icho2009.co.uk]
